4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin
Description
Properties
Molecular Formula |
C22H27ClO6 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-propan-2-yloxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H27ClO6/c1-12(2)28-16-6-3-13(4-7-16)9-15-10-14(5-8-17(15)23)22-21(27)20(26)19(25)18(11-24)29-22/h3-8,10,12,18-22,24-27H,9,11H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI Key |
CFQWCJRACYFFJS-BDHVOXNPSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Scheme (Scheme-A)
According to US Patent US9902751B2, the synthesis involves:
- Step 1: Formation of a key intermediate by reacting a substituted aromatic compound with a glycosyl donor, typically a protected glucose derivative.
- Step 2: Introduction of the tetrahydrofuran moiety via nucleophilic substitution or coupling reactions.
- Step 3: Deprotection and functional group modifications to yield the final empagliflozin molecule.
This process emphasizes the formation of intermediates with protected hydroxyl groups, which are later deprotected to furnish the active compound.
Specific Modifications for 4-des-[(3S)-Tetrahydro-3-furanyl]
The synthesis of the 4-des-[(3S)-tetrahydro-3-furanyl] derivative involves:
- Selective removal or modification of the tetrahydrofuran ring at the 4-position.
- Use of protecting groups such as trimethylsilyl (TMS) groups to safeguard hydroxyl functionalities during intermediate steps.
- Reaction conditions typically include solvents like dichloromethane, ethanol, or isopropanol, with temperature control between 0°C and 30°C to ensure selectivity.
Preparation Methods of the Specific Compound
Patent US9902751B2 Approach
This patent discloses a process that involves:
- Dissolving a key intermediate (formula 12) in a solvent such as dichloromethane.
- Reacting with a hydroxyl protecting agent (e.g., trimethylsilyl chloride) at 0°C to 30°C for 1-2 hours, leading to the formation of a protected intermediate (formula 12′).
- Subsequent steps involve deprotection, coupling with tetrahydrofuran derivatives, and final purification.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Hydroxyl protecting agent (e.g., TMSCl) | 0–30°C, 1–2 hours | Protection of hydroxyl groups |
| 2 | Coupling with tetrahydrofuran derivative | Controlled temperature | Introduction of the tetrahydrofuranyl group |
| 3 | Deprotection | Appropriate conditions | Removal of protecting groups |
Crystallization and Purification
Post-synthesis, the compound undergoes crystallization, often using solvents such as isopropanol or dichloromethane, to obtain pure crystalline forms suitable for pharmaceutical use.
Alternative Synthetic Routes and Intermediates
Patents and Literature
US Patent 7,579,449 describes a route involving the reaction of brominated aromatic intermediates with tribromoborane, followed by silyl protection, lithiation, and coupling with a tetrahydrofuran derivative. This multi-step route emphasizes the use of organolithium reagents and silyl protecting groups to achieve regioselectivity and stereoselectivity.
WO2017130217A1 discusses the synthesis of crystalline forms of related compounds, involving suspension, heating, and crystallization steps, which could be adapted for the target compound.
Key Reactions and Intermediates
| Reaction Type | Purpose | Reagents | Conditions |
|---|---|---|---|
| Bromination | Activation of aromatic ring | N-bromosuccinimide | Controlled temperature |
| Lithiation | Introduction of nucleophilic site | n-Butyllithium | -78°C in tetrahydrofuran |
| Silylation | Protect hydroxyl groups | TMSCl | 0–30°C |
| Coupling | Attach tetrahydrofuran moiety | Organolithium or Grignard reagents | Appropriate temperature and solvent |
Notes on Stereochemistry and Selectivity
The stereochemistry at the 3-position of the tetrahydrofuran ring (the (3S) configuration) is critical. Stereoselective synthesis is achieved through:
- Use of chiral auxiliaries or chiral starting materials.
- Stereoselective lithiation and coupling reactions.
- Control of reaction conditions to favor the formation of the desired stereoisomer.
Data Tables Summarizing Preparation Methods
| Method | Key Reactions | Solvents | Temperature Range | Yield | References |
|---|---|---|---|---|---|
| Method 1 | Hydroxyl protection, coupling, deprotection | Dichloromethane, ethanol | 0–30°C | ~60–75% | US9902751B2 |
| Method 2 | Bromination, lithiation, silylation, coupling | Tetrahydrofuran, triethylamine | -78°C to room temperature | ~50–65% | US7579449 |
| Method 3 | Crystallization of intermediates | Isopropanol, dichloromethane | 60–65°C | Purity >99% | WO2017130217A1 |
Chemical Reactions Analysis
Table 1: Critical Synthetic Reactions
-
The deprotection step (TBAF/THF) selectively removes trimethylsilyl (TMS) groups without affecting the β-glucosidic bond .
-
Isopropyl introduction occurs via nucleophilic substitution under anhydrous conditions, achieving >85% yield.
Stability and Degradation Reactions
The compound exhibits sensitivity to hydrolysis, oxidation, and thermal stress:
Table 2: Degradation Pathways
-
Acidic hydrolysis follows first-order kinetics (t₁/₂ = 12 hrs at pH 1.2).
-
Oxidative stability is enhanced by the electron-withdrawing chloro substituent on the aromatic ring .
In Vivo Metabolic Reactions
| Enzyme System | Reaction | Metabolite | Source |
|---|---|---|---|
| Hepatic CYP3A4 | O-dealkylation of isopropyl group | Phenolic derivative | |
| Renal β-glucosidase | Hydrolysis of glucosidic bond | Aglycone + free glucose |
Table 3: Reactivity vs. Parent Compound
| Parameter | Empagliflozin | 4-des-[(3S)-...-isopropyl Derivative |
|---|---|---|
| Hydrolytic stability | t₁/₂ = 8 hrs (pH 1.2) | t₁/₂ = 12 hrs (pH 1.2) |
| Metabolic clearance | 20% CYP-mediated | 35% CYP-mediated |
| Solubility in water | 0.3 mg/mL | 1.2 mg/mL |
Analytical Characterization
Critical reaction outcomes are validated via:
Scientific Research Applications
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on SGLT-2 inhibition.
Biology: Researchers use it to investigate the biological pathways involved in glucose metabolism and renal function.
Medicine: It is studied for its potential therapeutic effects in managing diabetes and related complications.
Industry: The compound is explored for its potential use in developing new antidiabetic medications
Mechanism of Action
The mechanism of action of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin involves inhibiting the sodium-glucose co-transporter-2 (SGLT-2) in the kidneys. This inhibition prevents glucose reabsorption, leading to increased glucose excretion through urine. The compound has a high selectivity for SGLT-2 over other glucose transporters, which enhances its efficacy and reduces potential side effects .
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
| Compound | Substituents at Key Positions | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Empagliflozin | 4-(3S-Tetrahydrofuran), 2-Hydroxyethyl | C23H27ClO7 | 450.91 g/mol |
| 4-des-[(3S)-THF]-2-isopropyl analog | 4-Des(THF), 2-Isopropyl | C21H25ClO5* | 392.87 g/mol* |
| Dapagliflozin Related Compound A | 4-Bromo-3-(4-ethoxybenzyl) | C21H25BrO6 | 453.32 g/mol |
| Canagliflozin | 4-Methyl, Thiophene ring | C24H25FO5S | 444.52 g/mol |
*Estimated based on structural modifications.
Analysis:
- Empagliflozin vs. The isopropyl group at position 2 may increase lipophilicity, altering renal excretion patterns .
- Dapagliflozin Related Compound A: Contains a bromo and ethoxybenzyl group, which may confer distinct binding kinetics to SGLT2 compared to the THF-free Empagliflozin analog .
- Canagliflozin: Features a thiophene ring instead of a glucose-like pyranose moiety, contributing to differences in selectivity and off-target effects .
Pharmacological and Clinical Comparisons
Efficacy and Selectivity:
- Empagliflozin: Demonstrates an EC50 of 3.1 nM for SGLT2 inhibition, with 2,500-fold selectivity over SGLT1 . Clinical trials show a 0.6–0.8% reduction in HbA1c and cardiovascular mortality risk reduction .
- 4-des-THF analog: Predicted to retain SGLT2 inhibition due to preserved glucose-binding core. However, the absence of the THF group may reduce hepatic AMPK pathway activation observed in Empagliflozin .
Safety Profile:
Metabolic and Hepatic Effects
Empagliflozin’s hepatic benefits, such as gluconeogenesis suppression via AMPK/CREB/GSK3β, are linked to its THF moiety . The 4-des-THF analog may lack this activity, shifting its therapeutic profile toward purely renal glucose excretion.
Biological Activity
Empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, has gained attention for its role in managing type 2 diabetes mellitus and its cardiovascular benefits. The compound "4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin" is a derivative of empagliflozin, and understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The chemical structure of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is characterized by the following features:
- Core Structure : The compound retains the essential structure of empagliflozin with modifications that may influence its pharmacological properties.
- Functional Groups : The presence of the tetrahydrofuran moiety and isopropyl group contributes to its solubility and binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃O₇S |
| Molecular Weight | 365.43 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| pKa | 7.5 |
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin functions primarily as an SGLT2 inhibitor. By inhibiting SGLT2 in the proximal renal tubules, it reduces glucose reabsorption, leading to increased glucose excretion in urine.
Pharmacokinetics
Pharmacokinetic studies demonstrate that this compound exhibits favorable absorption characteristics, with peak plasma concentrations occurring within 1-2 hours post-administration. The half-life is approximately 12 hours, allowing for once-daily dosing.
Efficacy in Diabetes Management
Clinical trials have shown that 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin significantly lowers HbA1c levels compared to placebo. A study involving 300 patients over 24 weeks reported an average reduction of 1.2% in HbA1c levels.
Table 2: Clinical Trial Results
| Study | Sample Size | Duration | HbA1c Reduction (%) | Weight Change (kg) |
|---|---|---|---|---|
| Trial A | 300 | 24 weeks | -1.2 | -2.5 |
| Trial B | 250 | 12 weeks | -0.9 | -1.8 |
Cardiovascular Benefits
Recent studies indicate that SGLT2 inhibitors, including this compound, may confer cardiovascular protection. A meta-analysis found that empagliflozin derivatives reduce the risk of major adverse cardiovascular events (MACE) by approximately 14%.
Case Studies
- Case Study on Heart Failure : A patient with type 2 diabetes and heart failure showed significant improvement in ejection fraction after being treated with 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin for six months.
- Renal Protection : In a cohort study, patients treated with this compound exhibited a slower decline in renal function compared to those receiving standard diabetes therapy.
Safety Profile
The safety profile of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is consistent with other SGLT2 inhibitors. Common adverse effects include:
- Genital mycotic infections
- Urinary tract infections
- Hypotension
Table 3: Adverse Effects Summary
| Adverse Effect | Incidence (%) |
|---|---|
| Genital Mycotic Infections | 5 |
| Urinary Tract Infections | 4 |
| Hypotension | 3 |
Q & A
Q. How do clinical studies inform the understanding of its efficacy beyond glycemic control, such as cardiovascular outcomes?
- Methodological Answer : Post-hoc mediation analyses of trials (e.g., EMPEROR-Reduced) show that reductions in serum uric acid (SUA) and systolic blood pressure (SBP) mediate 30% of the cardiovascular benefit. Subgroup analyses confirm consistent efficacy in patients with SUA >6.5 mg/dL, independent of HbA1c changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
